molecular formula C9H15N3O B13479883 rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine

rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine

Katalognummer: B13479883
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: ZPYPBMQEHUNVGA-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrazole ring and an oxane (tetrahydropyran) ring, which are common motifs in bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.

    Construction of the oxane ring: Using a dihydropyran derivative, the oxane ring can be formed via cyclization.

    Coupling of the two rings: The final step involves coupling the pyrazole and oxane rings through amination or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could be used to modify the oxane ring or the pyrazole ring.

    Substitution: Various substitution reactions can be performed on the pyrazole ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential bioactivity. Compounds with pyrazole and oxane rings are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests it might interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific applications in material science or catalysis.

Wirkmechanismus

The mechanism of action of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the oxane ring might contribute to the overall stability and solubility of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: Lacks the chiral centers.

    2-(1H-pyrazol-4-yl)oxan-3-amine: Lacks the methyl group on the pyrazole ring.

    rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine is unique due to its specific chiral centers and the combination of the pyrazole and oxane rings. This unique structure could result in distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine

InChI

InChI=1S/C9H15N3O/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9/h5-6,8-9H,2-4,10H2,1H3/t8-,9+/m1/s1

InChI-Schlüssel

ZPYPBMQEHUNVGA-BDAKNGLRSA-N

Isomerische SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N

Kanonische SMILES

CN1C=C(C=N1)C2C(CCCO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.